molecular formula C9H7NO B046185 6-Hydroxyquinoline CAS No. 580-16-5

6-Hydroxyquinoline

Cat. No. B046185
CAS RN: 580-16-5
M. Wt: 145.16 g/mol
InChI Key: OVYWMEWYEJLIER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The solid-phase synthesis of 6-hydroxy-2,4-diaminoquinazolines demonstrates the versatility of 6-hydroxyquinoline derivatives. This synthesis involves the use of solid-phase bound 6-hydroxy-2,4-dichloroquinazoline as a key intermediate, showcasing the compound's utility in regioselective substitution reactions to yield compounds with high purity (Weber et al., 2005).

Molecular Structure Analysis

Investigations into the excited-state processes of 6-Hydroxyquinoline (6-HQ) reveal its molecular behavior under various conditions. The photophysical properties of 6-HQ have been studied, showing that in its excited state, the hydroxyl group exhibits strong acid behavior, undergoing deprotonation even in highly acidic conditions (Bardez et al., 1994).

Chemical Reactions and Properties

6-Hydroxyquinoline-N-oxides have been identified as a new class of "super" photoacids, with studies demonstrating a significant increase in excited-state acidity upon N-oxidation. This behavior indicates a complex proton-transfer process and highlights the compound's potential in photochemistry and photobiology (Solntsev et al., 2005).

Physical Properties Analysis

The fluorescence characteristics of 6-HQ have been extensively studied, indicating its utility in spectroscopic applications. For instance, its protonated form in Nafion® film exhibits unique fluorescence characteristics, which have been explored using steady-state and time-resolved fluorescence spectroscopy (Mehata et al., 2003).

Chemical Properties Analysis

The excited-state proton transfer (ESPT) and photoacidity of 6-HQ are notable aspects of its chemical properties. These properties facilitate various photophysical and photochemical processes, making 6-HQ a subject of interest for studying proton translocation and electronic relaxation along hydrogen-bonded networks (Mehata, 2008).

Scientific Research Applications

  • Photochemistry and Photobiology : 6-hydroxyquinoline-N-oxides are identified as a new class of high-acidity excited-state proton donors in photochemistry and photobiology. They exhibit efficient nonreversible deoxygenation and 1-2 oxygen migration (Solntsev et al., 2005).

  • Neurotoxicity : 6-hydroxydopa, a related compound, is recognized as a functional cofactor at the active site of bovine serum amine oxidase, suggesting a role in neurotoxicity (Janes et al., 1990).

  • RNA Synthesis in Plants : 8-hydroxyquinoline, a derivative, inhibits uridine uptake in seedlings of Matthiola incana, impacting RNA synthesis (Grierson & Hemleben, 2004).

  • Drug Development : 8-hydroxyquinolines, including derivatives, are explored as potential drug candidates for various biological effects, with versatility in generating diverse derivatives and nanoparticle systems (Oliveri & Vecchio, 2016).

  • Synthetic Coordination Chemistry : There's a resurgence in the use of 8-hydroxyquinolines in synthetic coordination chemistry, leading to innovations in supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht et al., 2008).

  • Therapeutic Potential : 8-hydroxyquinolines show potential as potent drug candidates for treating diseases like cancer, HIV, and neurodegenerative disorders (Gupta et al., 2021).

  • Photoinduced Reactions : In acidic solutions, 6-hydroxyquinoline exhibits strong acid behavior in the excited state, leading to deprotonation even in highly acidic environments (Bardez et al., 1994).

  • Electrochemical Studies : The electrochemical oxidation of 6-hydroxyquinoline on a glassy carbon paste electrode leads to the formation of quinonoid-type compounds (Stević et al., 2012).

  • Photophysical Properties : 6-hydroxyquinoline in Nafion film exhibits specific fluorescence characteristics, with sensitivity to membrane swelling due to solvents (Mehata et al., 2003).

Safety And Hazards

6-Hydroxyquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYWMEWYEJLIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206726
Record name 6-Hydroxyquinoline
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyquinoline

CAS RN

580-16-5
Record name 6-Hydroxyquinoline
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Record name 6-Hydroxyquinoline
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Record name 6-QUINOLINOL
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Record name 6-Hydroxyquinoline
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Record name Quinolin-6-ol
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Record name 6-QUINOLINOL
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Synthesis routes and methods I

Procedure details

A 6-benzyloxy-4-chloroquinoline derivative or a corresponding quinazolone derivative is reacted with a phenol derivative or a corresponding aniline derivative in a suitable solvent, for example, o-dichlorobenzene, or in the absence of a solvent, for example, at 120 to 180° C. (step (i) above). Next, a 6-hydroxyquinoline derivative may be produced by reacting the resultant compound with a suitable acid, for example, methanesulfonic acid/trifluoroacetic acid (step (ii) above). The contemplated compound may be produced by reacting the 6-hydroxyquinoline derivative with an alkylating agent, for example, 1-bromo-2-chloroethane (step (iii) above).
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Synthesis routes and methods II

Procedure details

A trifluoromethanesulfonate derivative may be produced by reacting a 7-benzyloxy-4-chloroquinoline derivative with a suitable reducing agent, for example, hydrogen gas/palladium hydroxide to give an alcohol (step (i) above) and then reacting the alcohol with trifluoromethanesulfonic anhydride (step (ii) above) to give a trifluoromethanesulfonate derivative. A quinoline derivative may be produced by reacting the trifluoromethanesulfonate derivative with an alkyltin reagent, for example, tri-n-butyl-(2-pyridyl)-tin or an alkylboronic acid reagent, for example, 3-pyridylboronic acid in the presence of a suitable transition metal catalyst, for example, tetrakis triphenylphosphine palladium (step (iii) above) and reacting the resultant compound with a suitable oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, to give a quinoline derivative (step (iv) above). Next, a 6-hydroxyquinoline derivative may be produced by reacting the quinoline derivative with a suitable reagent, for example, boron tribromide (step (v) above). The contemplated compound may be produced by reacting the 6-hydroxyquinoline derivative with a 4-chloroquinoline derivative or a corresponding quinazolone derivative in a suitable solvent, for example, o-dichlorobenzene, or in the absence of a solvent, for example, at 120 to 180° C. (step (vi) above).
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alkyltin
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Synthesis routes and methods III

Procedure details

A solution of 2.50 g (15.7 mmol, Aldrich) of 6-methoxyquinoline in 10 ml of 48% aqueous HBr was refluxed for 24 hours. The reaction mixture was cooled, added slowly to a 150 ml stirred solution of saturated aqueous sodium bicarbonate and then extracted with two 100 ml portions of ethyl acetate. The organic extracts were combined, dried (MgSO4) and concentrated in vacuo to give a solid. The crude material was recrystallized (EtOAc/petroleum ether) to afford 1.95 g (84%) of title compound as white crystals, m.p. 194°-195°.
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2.5 g
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10 mL
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84%

Synthesis routes and methods IV

Procedure details

A mixture of 4-aminophenol (44.7 g, 0.41 mol), ferrous sulfate (14 g, 0.05 mol), glycerol (120 mL, 1.65 mol), p-nitrophenol (33.3 g, 0.24 mol), and concentrated sulfuric acid (20 mL) was heated gently to 70° C. Then a second portion of concentrated sulfuric acid (25 mL) was added dropwise to the reaction mixture and the mixture was stirred at reflux for 8 hours. After cooling down to room temperature, the reaction mixture was basified to pH=5.5 with 15% aqueous sodium hydroxide solution in an ice bath. The resulting precipitate was filtered, dried and 25 g of quinolin-6-ol was obtained as a yellow solid (42% yield).
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44.7 g
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ferrous sulfate
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14 g
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120 mL
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33.3 g
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42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1,220
Citations
KM Solntsev, CE Clower, LM Tolbert… - Journal of the American …, 2005 - ACS Publications
… Time-resolved and steady-state emission characterization of 6-hydroxyquinoline-N-oxide and 2-methyl-6-hydroxyquinoline-N-oxide reveals a rich but less complex proton-transfer …
Number of citations: 75 pubs.acs.org
YH Liu, MS Mehata, JY Liu - The Journal of Physical Chemistry A, 2011 - ACS Publications
… A hydrogen-bonded network formed between 6-hydroxyquinoline (6HQ) and acetic acid (AcOH) has been characterized in the nonpolar solvent benzene by using steady-state spectra …
Number of citations: 79 pubs.acs.org
A Bach, J Hewel, S Leutwyler - The Journal of Physical Chemistry …, 1998 - ACS Publications
… expect jet-cooled 6-hydroxyquinoline microsolvent clusters with … cooled hydrogen-bonded 6-hydroxyquinoline·H 2 O complex, … In 6-hydroxyquinoline the acidic (H-bond-donating) and …
Number of citations: 28 pubs.acs.org
O Poizat, E Bardez, G Buntinx… - The Journal of Physical …, 2004 - ACS Publications
The photophysical properties of 6-methoxyquinoline (6MeOQ) and 6-hydroxyquinoline (6HQ) in organic solvents and in neutral, acidic, and alkaline aqueous solutions have been …
Number of citations: 90 pubs.acs.org
TG Kim, Y Kim, DJ Jang - The Journal of Physical Chemistry A, 2001 - ACS Publications
… as functions of wavelength, pH, hydrogen isotope, and temperature to understand proton transfers involved in the excited-state tautomerization of aqueous 6-hydroxyquinoline. Not only …
Number of citations: 65 pubs.acs.org
H Saggadi, D Luart, N Thiebault, I Polaert, L Estel… - Catalysis …, 2014 - Elsevier
… using nitrobenzene and an inexpensive, abundant and environmentally-friendly glycerol under microwave irradiation conditions was furnish regioselectively to the 6-hydroxyquinoline. …
Number of citations: 64 www.sciencedirect.com
E Bardez, A Chatelain, B Larrey… - The Journal of Physical …, 1994 - ACS Publications
Excited-state processes in 6-hydroxyquinoline (6-HQ) were investigated in acidic, basic, and neutral media. When 6-HQ is in the quinolinium form (ie with protonated ring nitrogen) in …
Number of citations: 162 pubs.acs.org
MS Mehata, HC Joshi, HB Tripathi - Chemical physics letters, 2002 - Elsevier
… resolved characteristics of 6-hydroxyquinoline (6-HQ) in alcoholic solvents and in a mixture of solvent (methanol:water) are studied. In neat alcoholic solvents, 6-hydroxyquinoline (6-HQ…
Number of citations: 47 www.sciencedirect.com
AN Pearce, DR Appleton, RC Babcock, BR Copp - Tetrahedron letters, 2003 - Elsevier
Distomadines A and B, novel tetracyclic guanidine-containing 6-hydroxyquinoline alkaloids were isolated from the New Zealand ascidian Pseudodistoma aureum and characterised by …
Number of citations: 44 www.sciencedirect.com
MS Mehata, HC Joshi, HB Tripathi - Chemical physics letters, 2002 - Elsevier
Spectral characteristics of 6-hydroxyquinoline (6-HQ) in presence of trimethylamine (TMA) were investigated in polar and non-polar solvents. The steady-state absorption, emission and …
Number of citations: 19 www.sciencedirect.com

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